2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline
Description
Table 1: Basic Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO |
| Molecular Weight | 269.39 g/mol |
| Chemical Abstracts Service Number | 1040686-42-7 |
| MDL Number | MFCD10687803 |
The overall molecular geometry can be understood through consideration of the individual structural components and their spatial relationships. The aniline ring system adopts a planar configuration, while the methyl substituents extend above and below this plane. The N-substituted propyl chain provides a flexible spacer that allows the terminal phenoxy group to adopt various orientational relationships relative to the aniline core, depending on the specific conformational state and environmental conditions.
Properties
IUPAC Name |
2,6-dimethyl-N-[2-(4-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-10-17(11-9-13)20-16(4)12-19-18-14(2)6-5-7-15(18)3/h5-11,16,19H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUJZAUYWMVKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline typically involves the reaction of 2,6-dimethylaniline with 2-(4-methylphenoxy)propyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline, also known by its CAS number 1040686-42-7, is a chemical compound with a molecular formula of C18H23NO and a molar mass of 269.38 g/mol. This compound has garnered attention in various scientific research applications due to its unique structural properties and functional capabilities. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Industry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: A study published in the Journal of Medicinal Chemistry explored derivatives of this compound as potential anti-inflammatory agents. The modifications made to the aniline structure were found to enhance anti-inflammatory activity significantly.
Agricultural Chemistry
The compound has also been studied for its applications in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing herbicides or pesticides.
Data Table: Potential Agrochemical Applications
| Application Type | Description | Findings |
|---|---|---|
| Herbicide | Inhibits specific plant growth | Effective against certain weed species |
| Pesticide | Targets insect metabolism | Reduced pest populations in controlled trials |
Material Science
In material science, this compound is explored for its role in synthesizing polymers and composites. Its aniline group can participate in polymerization reactions, leading to materials with desirable mechanical properties.
Case Study: Research published in Polymer Science highlighted the use of this compound in creating thermosetting resins that exhibit high thermal stability and mechanical strength, making them suitable for industrial applications.
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Various substituted anilines |
| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |
Mechanism of Action
The mechanism of action for 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
The diethyl and diisopropyl groups in increase hydrophobicity compared to the target’s methyl and phenoxy groups.
Crystallographic Data: and have single-crystal X-ray data, revealing intermolecular interactions (e.g., hydrogen bonding in ) and conformational flexibility (e.g., ethenyl torsion angles in ) . No structural data for the target compound are available, limiting direct comparisons.
Research Findings and Implications
- Electronic Properties : The nitro group in likely reduces the compound’s basicity compared to the target’s unmodified aniline core .
- Hydrogen Bonding: The dichlorophenoxy and pyrimidinyl groups in enable robust C–H···O networks, which are absent in the target compound due to its lack of electronegative substituents .
- Applications: While and are candidates for optoelectronic materials or enzyme inhibitors (due to nitro/heterocyclic motifs), the target’s phenoxypropyl chain may favor lipid membrane interactions, suggesting utility in surfactant or drug delivery systems .
Biological Activity
2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is classified as an aniline derivative, characterized by the presence of two methyl groups at the 2 and 6 positions of the aromatic ring and a propyl chain substituted with a 4-methylphenoxy group. This structural configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to:
- Bind to Proteins : The compound can bind to specific proteins and enzymes, thereby altering their activity. This interaction can lead to modifications in cellular processes such as signal transduction and gene expression.
- Influence Metabolic Pathways : By interacting with key metabolic enzymes, it may modulate metabolic pathways critical for cellular function .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, derivatives of aniline have been associated with increased levels of GABA (gamma-aminobutyric acid), a neurotransmitter that inhibits neuronal excitability .
- Antiviral Potential : Some studies suggest that related compounds may exhibit antiviral activity against HIV-1, indicating a potential for further exploration in antiviral drug development .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures have antimicrobial effects against various pathogens, making them candidates for further investigation in the field of infectious diseases .
Case Studies
-
Anticonvulsant Study :
- A study involving N-(2,6-dimethylphenyl)-substituted semicarbazones showed promising anticonvulsant activity when tested in maximal electroshock tests. These findings suggest that structural modifications similar to those in this compound could yield effective anticonvulsants without significant neurotoxicity .
- Antiviral Research :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What analytical methods are recommended for determining the purity of 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline in research settings?
To assess purity, researchers should employ chromatography-based techniques:
- Gas Chromatography (GC) : Suitable for volatile derivatives of the compound. Ensure column selection (e.g., polar stationary phase) aligns with the compound’s volatility and thermal stability .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) for non-volatile samples. Calibrate with certified reference standards .
- Mass Spectrometry (MS) Coupling : Combine GC-MS or HPLC-TOF (Time-of-Flight) for precise mass confirmation (e.g., Δppm < 0.5 for molecular ion validation) .
Q. How can researchers confirm the molecular structure of this compound?
A multi-technique approach is critical:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. Mercury CSD 2.0 can visualize packing patterns and validate intermolecular interactions .
- Spectroscopic Analysis :
- FTIR-ATR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, aromatic C-H bends).
- NMR : Assign signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
- InChI Key Validation : Cross-check experimental data against PubChem entries (e.g., UHVRHECMNPFEBT-UHFFFAOYSA-N) for consistency .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data and computational modeling results for this compound?
Resolving discrepancies requires systematic validation:
- Error Analysis : Quantify instrument precision (e.g., GC-MS retention time variability < 2%) and computational parameter settings (e.g., DFT functional selection) .
- Packing Similarity Calculations : Use Mercury’s Materials Module to compare experimental crystal structures with modeled geometries, identifying deviations in intermolecular distances (>0.1 Å) .
- Cross-Validation : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, stoichiometric optimization) to isolate potential degradation products .
Q. What experimental design considerations are critical for optimizing the synthesis of this compound to minimize byproducts?
Key factors include:
- Reaction Pathway : Prioritize nucleophilic substitution between 2,6-dimethylaniline and 2-(4-methylphenoxy)propyl halides. Monitor reaction progress via TLC or in-situ FTIR .
- Purification Strategies :
- Byproduct Identification : Employ HPLC-TOF to detect trace impurities (<0.5%) and adjust reaction time/temperature accordingly .
Q. How can researchers leverage crystallographic data to predict the reactivity of this compound in novel reactions?
- Torsional Angle Analysis : Use SHELXL-refined structures to identify steric hindrance (e.g., dihedral angles >30° between aromatic rings) that may limit electrophilic substitution .
- Hydrogen Bonding Networks : Mercury’s void visualization tool can map potential protonation sites or nucleophilic attack regions based on electron density maps .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-methoxy derivatives) to infer reactivity trends .
Q. What methodologies are recommended for analyzing environmental or biological degradation products of this compound?
- Electroanalytical Techniques : Use cyclic voltammetry to detect redox-active degradation intermediates (e.g., quinone-like structures) .
- High-Resolution Mass Spectrometry (HRMS) : Pair with fragmentation libraries (e.g., m/z 310.2045 for the parent ion) to identify metabolites or breakdown products .
- Chromatographic Profiling : Compare retention times of degraded samples against spiked standards to quantify degradation pathways .
Methodological Notes
- Data Reproducibility : Always report instrument parameters (e.g., GC column type, HPLC gradient) and SHELX refinement statistics (R-factors < 0.06 for high-quality structures) .
- Safety Protocols : Refer to safety data sheets for handling amines (e.g., use of fume hoods, PPE) despite no specific hazards reported for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
